3-[(sec-Butyloxy)methyl]benzaldehyde
Description
3-[(sec-Butyloxy)methyl]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a sec-butyloxy ether group at the 3-position. The sec-butyloxy group introduces steric bulk and moderate electron-donating effects, which may influence reactivity, solubility, and biological activity compared to simpler benzaldehyde derivatives.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)14-9-12-6-4-5-11(7-12)8-13/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAZDARRBDUXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(sec-Butyloxy)methyl]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the sec-butyloxy group. The reaction conditions generally include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(sec-Butyloxy)methyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sec-butyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Sec-butyl bromide in the presence of a base like potassium carbonate in acetone or DMF.
Major Products Formed
Oxidation: 3-[(sec-Butyloxy)methyl]benzoic acid.
Reduction: 3-[(sec-Butyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-[(sec-Butyloxy)methyl]benzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(sec-Butyloxy)methyl]benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its aldehyde and sec-butyloxy functional groups. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent type and position significantly alter molecular weight, polarity, and electronic properties. Below is a comparative analysis with key analogs:
Key Observations :
- Electronic Effects: Ether groups (e.g., sec-butyloxy) are weaker electron donors compared to amine-containing substituents (e.g., piperazinyl), which may influence aldehyde reactivity in condensation reactions .
pH Sensing Capabilities
- HL-3-qui and HL-6-qui: These quinoline-derived benzaldehydes exhibit ratiometric pH sensing via fluorescence shifts (464 nm → 530 nm) in alkaline conditions, attributed to intramolecular charge transfer (ICT) .
- HL-2-qui: Lacks ratiometric properties due to the quinoline substituent’s position, highlighting the critical role of substituent orientation .
Pharmaceutical Potential
- 3-(1H-Imidazol-1-ylmethyl)benzaldehyde : Used in synthesizing antifungal and anticancer agents due to imidazole’s metal-chelating properties .
- 3-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde : The piperazine moiety enhances blood-brain barrier penetration, making it relevant for central nervous system (CNS) drugs .
- Hydroxybenzaldehyde Derivatives () : Derivatives like 4-hydroxy-3-methoxybenzaldehyde show antibacterial and herbicidal activities, suggesting that substitution with alkoxy groups (e.g., sec-butyloxy) could modulate bioactivity .
Structural and Spectroscopic Comparisons
- Fluorescence Properties: Quinoline-based sensors (HL-3-qui) show pH-dependent emission shifts, while the target compound’s aldehyde group may quench fluorescence unless conjugated with π-systems .
- Thermal Stability : Bulky substituents like sec-butyloxy may enhance thermal stability compared to methoxy or ethoxy analogs (), though direct data is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
